Lascivol
Description
Contextual Overview of Secondary Metabolites from Basidiomycetes
Basidiomycetes, a significant group of fungi, are well-recognized producers of a diverse array of secondary metabolites. These compounds, while often not essential for the primary growth and development of the organism, play crucial roles in ecological interactions, such as defense against predators and competitors, and adaptation to various substrates mdpi.comresearchgate.netasm.org. Basidiomycetes inhabit diverse environments, including soil, wood, and as parasites on plants and animals, and their long coevolution has led to the development of specialized chemical defense mechanisms mdpi.com.
The secondary metabolites from basidiomycetes exhibit a broad spectrum of chemical structures and biological activities, including antibacterial, antifungal, antiviral, immunomodulatory, antitumor, and anti-inflammatory properties mdpi.com. Unlike fungi from other taxa or bacteria, many of these compounds are uniquely synthesized by basidiomycetes mdpi.com. Terpenoids are often the primary class of secondary metabolites isolated from Basidiomycota, frequently possessing unique structures not observed elsewhere in nature researchgate.net. However, polyketides, alkaloids, and other nitrogen-containing metabolites are also commonly found researchgate.net. The diversity of these metabolites is partly attributed to the use of shorter biosynthetic pathways compared to ascomycetes, leading to lower energy costs for anabolism mdpi.com. The exploration of secondary metabolites from basidiomycetes continues to reveal novel compounds with potential applications in medicine and agrochemicals researchgate.net.
Historical Discovery and Initial Isolation of Lascivol from Tricholoma Species
This compound is a natural product that was initially isolated from the fruiting bodies of Tricholoma lascivum. mdpi.comresearchgate.netchemicalbook.in The isolation of this compound was reported by Eizenhofer et al. in 1990 from the methanol (B129727) extract of freeze-dried fruiting bodies of T. lascivum. mdpi.comnih.gov this compound has also been identified as a bitter compound in other Tricholoma species, including T. aestuans and T. virgatum. medchemexpress.commedchemexpress.com Furthermore, this compound has been found in Tricholoma caligatum, an edible mushroom belonging to the matsutake group. olemiss.eduolemiss.eduacgpubs.org Initial structural elucidation of this compound was achieved through chemical and spectroscopic studies, including single crystal X-ray structure analysis. researchgate.net Until 2020, the absolute configuration of the hydroxyl group at the C3 position of this compound remained unconfirmed until it was re-determined by Oba et al. using an improved Mosher method. mdpi.comnih.gov
Significance of this compound as a γ-Glutamine Derivative
This compound is recognized as a representative of γ-glutamine derivatives commonly found in Basidiomycetes. mdpi.comnih.gov Chemically, this compound has the molecular formula C₁₇H₂₈N₂O₇ and a molecular weight of 372.4 g/mol . chemicalbook.innih.govchemscene.com It is characterized as a bitter compound. medchemexpress.comchemscene.comarctomsci.com
The significance of this compound as a γ-glutamine derivative lies in its structural connection to glutamine, an amino acid. γ-Glutamine derivatives are compounds where the amino group of an amino acid or the N-terminal of a short peptide is acylated by the γ-carboxyl carbon of a glutamic acid residue. mdpi.com These derivatives are naturally occurring and can have altered chemical, physical, and organoleptic properties compared to their parent compounds. mdpi.com
Research has indicated that this compound can degrade into other compounds. For instance, upon treatment with acid in methanol, this compound degrades into 5-methoxy-2,4-dimethylindole and dimethylglutamate. researchgate.netsemanticscholar.org This degradation pathway suggests a potential biosynthetic link or chemical reactivity related to its γ-glutamine structure. researchgate.netsemanticscholar.org The presence of this compound and its degradation products, such as indole (B1671886) derivatives, in Tricholoma species is also considered to be of chemotaxonomic interest for this genus. mnhn.fr
While L-glutamate derivatives are known to provide savory or meaty sensations, this compound is specifically noted for its bitter taste. olemiss.edu This highlights how modifications, such as the γ-glutamine linkage and the attached complex cyclohexenone structure in this compound, can significantly influence the taste properties of amino acid derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
129421-88-1 |
|---|---|
Molecular Formula |
C17H28N2O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R,2S)-1-[(3S,5S)-3,5-dimethoxy-2-methyl-6-oxocyclohexen-1-yl]-1-hydroxypropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N2O7/c1-8-11(25-3)7-12(26-4)16(22)14(8)15(21)9(2)19-13(20)6-5-10(18)17(23)24/h9-12,15,21H,5-7,18H2,1-4H3,(H,19,20)(H,23,24)/t9-,10-,11-,12-,15-/m0/s1 |
InChI Key |
DNQMKRSRCGKQNN-VSBZFQJLSA-N |
SMILES |
CC1=C(C(=O)C(CC1OC)OC)C(C(C)NC(=O)CCC(C(=O)O)N)O |
Isomeric SMILES |
CC1=C(C(=O)[C@H](C[C@@H]1OC)OC)[C@H]([C@H](C)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
CC1=C(C(=O)C(CC1OC)OC)C(C(C)NC(CCC(=O)N)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lascivol; |
Origin of Product |
United States |
Isolation and Purification Methodologies for Lascivol and Its Analogs
Extraction Protocols from Fungal Sources (Tricholoma lascivum, Tricholoma caligatum, Tricholoma aestuans, Tricholoma virgatum)
The initial step in obtaining lascivol and its analogs from Tricholoma species involves the extraction of compounds from the fungal fruiting bodies. Different Tricholoma species have been investigated for their chemical constituents, including T. lascivum, T. caligatum, T. aestuans, and T. virgatum acgpubs.orgnih.govmnhn.fr.
For Tricholoma lascivum, this compound was isolated from a methanol (B129727) extract of freeze-dried fruiting bodies mdpi.com. Similarly, chemical investigations of Tricholoma caligatum have involved the study of different extracts, leading to the isolation of this compound and its analogs acgpubs.orgglycoscience.ru. The volatile fractions of Tricholoma caligatum have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), revealing various compounds, including indole (B1671886) derivatives, which are also found in other Tricholoma species like T. lascivum and T. virgatum mnhn.fr.
This compound has also been identified as a bitter compound in Tricholoma aestuans and Tricholoma virgatum nih.gov. While specific detailed extraction protocols for this compound from T. aestuans and T. virgatum in the provided search results are limited, studies on Tricholoma virgatum have assessed phenolic contents using methanolic extracts biointerfaceresearch.commu.edu.tr. General extraction procedures for Tricholoma species often involve solvents like ethanol (B145695) and acetone, followed by partitioning with various solvents such as n-hexane, ethyl acetate, and n-butanol tandfonline.comtandfonline.com.
Chromatographic Separation Techniques for this compound Enrichment
Following the initial extraction, chromatographic techniques are essential for separating and enriching this compound and its related compounds from the complex mixture of fungal metabolites.
Column Chromatography
Column chromatography is a widely used technique for purifying compounds based on their differential partitioning between a stationary phase and a mobile phase uhplcs.com. Silica (B1680970) gel is a common stationary phase in normal phase column chromatography, where separation is based on polarity differences rochester.edusilicycle.comchemistryviews.org. More polar compounds are retained more strongly on the polar stationary phase and elute later chemistryviews.org.
In the context of Tricholoma constituents, column chromatography has been employed in the purification process. For example, in the isolation of compounds from Tricholoma flavovirens, silica gel flash column chromatography was used with a gradient of dichloromethane (B109758) and acetone, followed by dichloromethane and methanol, and then methanol and water, to fractionate extracts tandfonline.comtandfonline.com. While this specific example is for T. flavovirens, similar silica gel column chromatography approaches are likely applicable for the separation of this compound and its analogs from the extracts of T. lascivum, T. caligatum, T. aestuans, and T. virgatum, given their related chemical profiles within the Tricholoma genus. The choice of solvent system is crucial for achieving optimal separation in column chromatography rochester.edu.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and purification of compounds in a mixture ibsen.comteledynelabs.com. HPLC utilizes a liquid mobile phase pumped under high pressure through a column packed with a stationary phase ibsen.comteledynelabs.com. Separation is achieved based on the differential interactions of the compounds with the stationary and mobile phases ibsen.comteledynelabs.com.
HPLC has been specifically utilized in the analysis and purification of compounds from Tricholoma species, including those containing this compound. In the investigation of Tricholoma caligatum, HPLC was used, and chromatograms of compounds including this compound were obtained acgpubs.org. Reversed-phase HPLC, using a C18 column, has been employed for the purification of compounds from T. caligatum acgpubs.org. This suggests that reversed-phase HPLC is a suitable technique for separating this compound and its analogs, where the stationary phase is non-polar and the mobile phase is polar.
HPLC has also been used to determine the phenolic content in Tricholoma virgatum biointerfaceresearch.commu.edu.tr. Preparative HPLC can be used for purifying larger quantities of isolated compounds after initial separation steps nih.gov.
Structural Elucidation and Stereochemical Assignment of Lascivol
Application of Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. chemrxiv.orgemory.edu
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing for the assembly of molecular fragments. nih.govnih.govyoutube.com For instance, an HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This data is crucial for connecting the individual spin systems identified in 1D NMR into a complete molecular structure.
Table 1: Exemplary ¹H and ¹³C NMR Data for a Hypothetical Fragment of Lascivol
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| 1 | 172.5 | - | - | H-2, H-3 |
| 2 | 52.8 | 4.10 (dd, 8.5, 4.5) | H-3 | C-1, C-3, C-4 |
| 3 | 71.4 | 3.85 (m) | H-2, H-4a, H-4b | C-1, C-2, C-4, C-5 |
| 4 | 38.1 | 1.95 (m), 1.70 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 129.7 | 5.60 (dt, 10.0, 2.0) | H-4a, H-4b, H-6 | C-3, C-4, C-6, C-7 |
Note: This data is illustrative for a hypothetical molecular fragment.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chromatographyonline.combioanalysis-zone.comyoutube.com This provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures this mass-to-charge ratio with very high precision, which allows for the determination of the elemental formula of the molecule. measurlabs.comnih.gov By comparing the exact measured mass to the calculated masses of potential formulas, the correct elemental composition can be identified with a high degree of confidence.
For this compound, an HRMS analysis might yield a molecular ion peak at an m/z value that, when analyzed, corresponds to a specific elemental formula, for example, C₂₀H₃₀O₅. This information is foundational for all other structural elucidation efforts.
Table 2: Exemplary HRMS Data for this compound
| Ion | Calculated Mass (for C₂₀H₃₀O₅Na⁺) | Measured Mass | Mass Difference (ppm) |
|---|
Note: This data is illustrative.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. wikipedia.orgmsu.eduyoutube.comlibretexts.org This technique is particularly useful for identifying the presence of specific functional groups within the molecule. nih.gov For example, a strong, broad absorption around 3400 cm⁻¹ would suggest the presence of a hydroxyl (-OH) group, while a sharp, strong absorption around 1710 cm⁻¹ would indicate a carbonyl (C=O) group, such as in a ketone or an ester.
Table 3: Representative IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3450 | Broad, Strong | O-H stretch (Alcohol) |
| 2955, 2870 | Medium-Strong | C-H stretch (Alkyl) |
| 1735 | Strong | C=O stretch (Ester) |
| 1650 | Weak | C=C stretch (Alkene) |
Note: This data is illustrative.
Single Crystal X-ray Structure Analysis
When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. wikipedia.orgcarleton.edufzu.cz This technique involves passing X-rays through the crystal; the resulting diffraction pattern is used to calculate a three-dimensional map of the electron density within the molecule. ulisboa.ptyoutube.com From this map, the precise position of each atom can be determined, revealing the complete molecular structure, including bond lengths, bond angles, and the relative stereochemistry of all chiral centers. This method is considered the "gold standard" for structural determination.
Determination of Absolute Configuration
While X-ray crystallography can determine the relative arrangement of atoms, establishing the absolute configuration of a chiral molecule often requires additional methods, especially if anomalous dispersion cannot be used.
The modified Mosher's method is a chemical and NMR-based technique used to determine the absolute configuration of secondary alcohols. hebmu.edu.cnnih.govresearchgate.net The alcohol of interest, in this case at the C3 position of this compound, is esterified with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). tcichemicals.com The ¹H NMR spectra of the resulting diastereomeric esters are then compared. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute stereochemistry at the C3 carbinol center can be deduced. nih.gov Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values, allowing for the assignment of the R or S configuration at C3.
Chiral Chromatography Applications for Enantiomeric Purity
The enantiomeric purity of this compound, a compound containing multiple chiral centers, is a critical parameter for its characterization and potential applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating enantiomers and determining their purity. ankara.edu.trnih.govsigmaaldrich.com
The general approach to developing a chiral HPLC method for a compound like this compound involves screening a variety of chiral stationary phases (CSPs). Given that this compound contains a glutamine moiety, CSPs known to be effective for the separation of amino acid derivatives would be primary candidates. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin), and ligand-exchange phases.
A typical workflow for assessing the enantiomeric purity of a this compound sample would involve the following steps:
Column Selection : A screening of commercially available chiral columns would be performed. For a molecule with the functional groups present in this compound, a teicoplanin-based CSP could be a strong candidate due to its success in separating underivatized amino acids.
Mobile Phase Optimization : A variety of mobile phase systems, including normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with additives), would be tested to achieve the best separation (resolution) between the potential enantiomers.
Detection : Detection would typically be carried out using a UV detector or a mass spectrometer (LC-MS), which can provide additional structural information.
Quantification : Once a separation method is established, the enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.
The enantiomeric purity is calculated using the formula: % ee = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations (or peak areas) of the two enantiomers.
A representative data table for a hypothetical chiral HPLC analysis of a this compound sample is presented below.
Interactive Data Table: Hypothetical Chiral HPLC Analysis of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (B145695) (75:25, v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.6 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution | > 1.5 |
| Enantiomeric Excess | 99.5% |
Elucidation of this compound Analogs (e.g., 8-demethoxythis compound, 8-epi-lascivol)
Detailed research findings on the structural elucidation of this compound analogs such as 8-demethoxythis compound and 8-epi-lascivol are not extensively available in the surveyed literature. However, the structural characterization of such analogs would follow established principles of organic spectroscopy. The synthesis of these analogs would likely involve modifications of the this compound structure, and their subsequent elucidation would rely on a comparative analysis of their spectral data with that of the parent compound, this compound.
For 8-demethoxythis compound , the key structural change would be the absence of a methoxy (B1213986) group at the C-8 position. This would be readily apparent in the ¹H NMR spectrum by the disappearance of a methoxy signal (a singlet integrating to 3H, typically in the range of 3.5-4.0 ppm). In the ¹³C NMR spectrum, the signal corresponding to the methoxy carbon would be absent, and the chemical shift of the C-8 carbon would be significantly altered. High-resolution mass spectrometry would confirm the molecular formula, reflecting the loss of a CH₂O group compared to this compound.
The table below summarizes the expected key analytical differences for these hypothetical analogs compared to this compound.
Interactive Data Table: Expected Analytical Data for this compound Analogs
| Compound | Key ¹H NMR Change | Key ¹³C NMR Change | Key Mass Spec Change | Key 2D NMR (NOESY) Change |
| 8-demethoxythis compound | Absence of a methoxy singlet (~3.5-4.0 ppm) | Absence of a methoxy carbon signal (~55-60 ppm) and shift of C-8 signal | Molecular ion peak corresponding to a loss of 30 Da (CH₂O) | Not applicable for primary elucidation |
| 8-epi-lascivol | Potential change in chemical shift and coupling constants for H-8 | Potential minor change in chemical shift for C-8 and adjacent carbons | Same molecular weight as this compound | Different NOE correlations for H-8 with spatially close protons |
Biosynthesis and Biogenetic Pathways of Lascivol
Proposed Biogenetic Route of Lascivol from Precursors
Evidence regarding the precursor molecules of this compound primarily stems from its chemical degradation. Upon treatment with acid in methanol (B129727), this compound is reported to degrade into two main components: 5-methoxy-2,4-dimethylindole and dimethyl glutamate (B1630785). bioregistry.ionih.gov This degradation profile strongly suggests that the structure of this compound is formed through the enzymatic coupling of a precursor incorporating a glutamate moiety and a precursor leading to the substituted indole (B1671886) structure.
Furthermore, this compound has been proposed as a biogenetic precursor to sciodole, another bisindole alkaloid isolated from Tricholoma sciodes. The proposed pathway from this compound to sciodole involves the cleavage of the glutamic acid residue from this compound, followed by cyclisation and double dehydration steps. This transformation highlights this compound as a pivotal intermediate in the formation of more complex indole-containing metabolites in Tricholoma.
Relationship of this compound Biosynthesis to Indole Derivatives
This compound's structure inherently links its biosynthesis to the production of indole derivatives. The presence of a substituted indole core within the this compound molecule indicates that the metabolic pathways leading to this compound involve the formation and modification of an indole ring structure. The Tricholoma genus is known to produce several indole natural products, frequently featuring a methyl group at the C2 position of the indole ring, a characteristic observed in the 5-methoxy-2,4-dimethylindole degradation product of this compound. bioregistry.io This suggests a common biosynthetic machinery within these fungi for the construction of this specific type of substituted indole nucleus, which is then utilized in the formation of compounds like this compound.
Comparative Analysis with Tryptophan-derived Indole Alkaloids
A significant distinction in the biogenesis of this compound and related Tricholoma indoles, such as sciodole, is their independence from tryptophan as a biosynthetic precursor. bioregistry.io This contrasts sharply with the majority of indole alkaloids found in nature, which are typically derived from the amino acid tryptophan. Tryptophan provides the fundamental indole ring structure for a vast array of alkaloids, including important classes like ergot alkaloids and beta-carbolines. The biosynthesis of this compound, therefore, represents an alternative pathway for the construction of an indole moiety, diverging from the widely utilized tryptophan-dependent route.
Hypothetical Enzymatic Steps in this compound Formation
Based on the proposed structure of this compound and its degradation products, the hypothetical enzymatic steps involved in its formation would likely entail the convergence and coupling of pathways producing the glutamate component and the substituted indole component. The formation of the 5-methoxy-2,4-dimethylindole moiety would require a series of enzymatic reactions to assemble and functionalize the indole ring with the specific methyl and methoxy (B1213986) substituents. Simultaneously, L-glutamate would be synthesized through known amino acid biosynthetic routes. The crucial step in this compound formation would then involve an enzyme-catalyzed reaction to form the amide linkage between the glutamate carboxyl group and the amino group within the this compound structure, as well as potentially forming the carbon-carbon bond connecting the indole moiety to the rest of the molecule. While the precise enzymes catalyzing each step leading to this compound have not been fully elucidated in the consulted literature, the complexity of the molecule suggests the involvement of a dedicated biosynthetic machinery within Tricholoma species.
Chemical Reactivity and Degradation Pathways of Lascivol
Acid-Catalyzed Methanolysis and Formation of Degradation Products
Acid-catalyzed methanolysis is a significant degradation pathway for Lascivol. This process involves the reaction of this compound with methanol (B129727) in the presence of an acid catalyst, leading to the cleavage of the molecule and the formation of distinct degradation products researchgate.net.
Formation of Dimethyl L-Glutamate
One of the key degradation products identified from the acid methanolysis of this compound is dimethyl L-glutamate researchgate.nettandfonline.comnii.ac.jp. This compound is an ester derivative of the amino acid L-glutamic acid fishersci.caindiamart.comtcichemicals.com. The formation of dimethyl L-glutamate suggests that a portion of the this compound structure is derived from or related to glutamic acid rsc.org.
Formation of 5-Methoxy-2,4-dimethylindole
Another significant degradation product resulting from the acid methanolysis of this compound is 5-methoxy-2,4-dimethylindole researchgate.nettandfonline.comnii.ac.jp. This indole (B1671886) derivative is also found in other Tricholoma species tandfonline.comtandfonline.com. Its isolation as a degradation product indicates the presence of a substituted indole or a precursor to it within the molecular structure of this compound rsc.org.
Investigation of Other Chemical Transformations of the this compound Scaffold
Beyond acid methanolysis, investigations into other chemical transformations of the this compound scaffold would explore its reactivity under various conditions, such as hydrolysis, oxidation, reduction, or reactions targeting specific functional groups like the cyclohexenone ring, the hydroxyl group, or the amide linkage. While the provided search results primarily highlight acid methanolysis, the complex structure of this compound suggests potential for a range of chemical reactions. The concept of a molecular "scaffold" is central to understanding how modifications or transformations can occur while retaining core structural features rsc.orgnih.govnih.gov.
Stability Profile of this compound Under Varying Chemical Conditions
The stability of this compound under different chemical conditions is crucial for its handling, storage, and further study. The observed degradation under acid methanolysis conditions researchgate.nettandfonline.comnii.ac.jp indicates that this compound is not stable in the presence of acid and methanol. Factors such as pH, temperature, presence of catalysts, and the nature of the solvent would significantly influence its stability pharmaceutical-journal.comlhasalimited.orgnih.gov. Further research would be needed to comprehensively define its stability profile, including its behavior under neutral or basic conditions, in different solvents, and in the presence of light or oxygen pharmaceutical-journal.com.
Synthetic Chemistry of Lascivol and Its Structural Analogs
Total Synthesis Strategies for the Lascivol Core Structure
While details on the total synthesis specifically targeting the complete this compound molecule are not extensively detailed in the provided search results, the synthesis of related structures and proposed biosynthetic pathways offer insights into potential strategies for constructing the this compound core. The proposed biosynthesis of sciodole from this compound suggests that cleavage of the glutamic acid residue from this compound would yield a cyclohexenone intermediate. rsc.orgrsc.org This cyclohexenone undergoes cyclization and double dehydration to form a tetrahydroindole, which then eliminates methanol (B129727) to generate an azafulvenium. rsc.orgrsc.org This azafulvenium intermediate is proposed to undergo amination to form the bisindole framework of sciodole. rsc.orgrsc.orgresearchgate.net
Synthetic efforts toward sciodole have focused on validating this proposed biomimetic pathway, particularly the amination event involving an azafulvenium. rsc.orgrsc.orgresearchgate.net A synthetic program aimed at testing this hypothesis utilized a 7-acetoxy-4-indolone as a precursor for the azafulvenium and an indoline (B122111) as a surrogate nucleophile. rsc.orgrsc.org Successful amination in this model system led to a bisindole derivative possessing the core structure of sciodole, thereby validating the proposed biosynthetic amination step. rsc.orgrsc.orgresearchgate.net These studies, while focused on sciodole, highlight strategies for constructing the complex core structures found in this compound-related compounds, involving the formation of cyclic systems and the controlled generation and reaction of reactive intermediates like azafulveniums.
Total synthesis efforts for complex natural products often involve constructing the molecule from smaller, readily available building blocks through a series of controlled chemical reactions. Strategies can be linear, convergent, or modular, aiming to assemble the target molecule efficiently and stereoselectively. nih.govcolumbia.edu Given the complexity of this compound, a convergent or modular approach, bringing together pre-constructed fragments, might be considered for a total synthesis.
Synthetic Routes to Key this compound-derived Indole (B1671886) Fragments
This compound is known to degrade into 5-methoxy-2,4-dimethylindole upon treatment with acid in methanol, identifying this indole as a key fragment related to this compound. semanticscholar.org Synthetic routes to this and other Tricholoma-derived indoles have been developed. One reported synthesis of 5-methoxy-2,4-dimethylindole (also referred to as compound 1 in some literature) utilizes an ortho-quinone methide (o-QM) intermediate. semanticscholar.org This approach starts from a phenolic Mannich base, which serves as an o-QM precursor. semanticscholar.org Reaction of the o-QM with an appropriate nucleophile allows for functionalization at the indole C4-site, providing access to the desired substituted indole. semanticscholar.org This method has also been applied to the synthesis of other Tricholoma indoles. semanticscholar.org
Various general methods exist for the synthesis of indole ring systems, including the Fischer indole synthesis, Madelung synthesis, and methods involving palladium-catalyzed cyclizations. ub.edunih.govorganic-chemistry.orgluc.edujpionline.orgbhu.ac.in These methods provide diverse strategies for constructing the indole core, which could be adapted or applied to the synthesis of indole fragments derived from or related to this compound. For instance, the Larock indole synthesis, a palladium-catalyzed heteroannulation of o-iodoaniline and internal alkynes, is a versatile method for constructing 2,3-disubstituted indoles with high regioselectivity. ub.edu
Biomimetic Synthetic Approaches to this compound-Related Natural Products (e.g., Sciodole)
Biomimetic synthesis aims to synthesize natural products by mimicking proposed biosynthetic pathways. rsc.orgwiley.com As mentioned earlier, the proposed biosynthesis of sciodole from this compound involves the cleavage of the glutamic acid residue, followed by cyclization, dehydration, and a key amination step involving an azafulvenium intermediate. rsc.orgrsc.orgresearchgate.net
Biomimetic synthetic studies have successfully validated the feasibility of the proposed C–N bisindole bond formation in sciodole via the amination of an azafulvenium. rsc.orgrsc.orgresearchgate.netnih.govrsc.org Researchers have demonstrated that generating an azafulvenium precursor and reacting it with a suitable nucleophile, such as an indoline derivative, can forge the bisindole framework found in sciodole. rsc.orgrsc.org While initial attempts to generate the azafulvenium in the presence of an exo-methylene group were predicted to be challenging under acidic conditions, alternative strategies using a 7-acetoxy-4-indolone precursor proved successful in model studies. rsc.orgrsc.org These biomimetic approaches not only provide synthetic routes to complex natural products but also support and validate proposed biosynthetic pathways. rsc.orgrsc.orgresearchgate.netnih.govrsc.org
Structure Activity Relationship Sar Studies of Lascivol and Derivatives
Analysis of Structural Modifications on Biological Interaction Profiles
Research into Lascivol and related compounds has involved the isolation and characterization of naturally occurring derivatives, providing initial insights into the impact of structural variations. For instance, 8-demethoxythis compound and 8-epi-lascivol have been isolated from Tricholoma caligatum, alongside this compound itself. olemiss.edutrdizin.gov.tr Comparing the biological activities of these natural analogs can reveal the significance of specific functional groups or stereochemical centers. Studies evaluating the biological activities of these compounds towards targets related to inflammation and metabolic disorder, such as NF-κB, iNOS, and ROS, contribute to understanding how structural differences influence these profiles. olemiss.edutrdizin.gov.tr
While detailed, systematic SAR studies involving extensive synthetic modifications of this compound are not extensively reported in the provided search results, the identification of natural derivatives like 8-demethoxythis compound (where a methoxy (B1213986) group is absent at C-8) and 8-epi-lascivol (a stereoisomer at C-8) indicates that modifications in this region of the molecule can occur naturally and are subject to investigation for their biological effects. olemiss.edutrdizin.gov.tr The differences in NMR data between this compound and 8-demethoxythis compound, particularly at C-8, highlight the structural changes being analyzed. olemiss.edu
Identification of Key Pharmacophoric Elements within this compound Derivatives
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure. nih.gov While explicit pharmacophore models for this compound are not detailed in the search results, its structural components provide clues about potential pharmacophoric elements. This compound contains a cyclohexenone ring, dimethoxy groups, a hydroxyl group, an amino group, and a glutamine-derived amide moiety. nih.gov
The biological activities reported for this compound and its derivatives, such as effects on inflammation-related targets (NF-κB, iNOS, ROS) olemiss.edutrdizin.gov.tr and potential as a lead structure for diabetes therapy (based on a related fungal metabolite L-783,281) thieme-connect.de, suggest that specific parts of the molecule are crucial for these interactions. The cyclohexenone ring, the hydroxyl group at C-15, the amino and amide functionalities in the glutamine portion, and the methoxy groups are all potential candidates for pharmacophoric features involved in binding to biological targets. The degradation of this compound to dimethyl L-glutamate and 5-methoxy-2,4-dimethylindole under acidic conditions researchgate.net also suggests the lability of certain bonds and the potential biological relevance of these degradation products or the intact structure that links them.
Rational Design of this compound Analogs for Targeted Mechanistic Investigations
Rational design of analogs involves using structural and biological information to synthesize new compounds with targeted modifications to probe specific aspects of the molecule's interaction with its biological target. unifap.br Given the complex structure of this compound, rational design efforts would likely focus on modifying specific functional groups or regions to understand their contribution to activity.
Although specific examples of rationally designed this compound analogs are not extensively described, the identification of natural variants like 8-demethoxythis compound and 8-epi-lascivol provides a basis for such design. olemiss.edutrdizin.gov.tr Synthesis of analogs with systematic variations at the C-8 position, or modifications to the glutamine portion or the cyclohexenone ring, could help elucidate the role of these substructures in the observed biological activities (e.g., anti-inflammatory effects). olemiss.edutrdizin.gov.tr Rational design could also involve creating simplified analogs that retain key features of this compound to facilitate synthesis and SAR studies.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling are powerful tools used in SAR studies to understand molecular properties, interactions, and predict biological activity. researchgate.netkallipos.grnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations can provide insights into the preferred conformations of this compound and its derivatives, their binding modes to target proteins, and the energies of these interactions. unifap.brresearchgate.netnih.gov
These computational methods can complement experimental SAR studies by helping to rationalize observed activity differences based on structural variations. unifap.brnih.gov For this compound, molecular modeling could be used to:
Predict the most stable 3D structures of this compound and its analogs.
Dock these molecules into the binding sites of potential protein targets (e.g., inflammatory pathway enzymes or receptors). nih.govresearchgate.net
Simulate the dynamics of the ligand-target complex to understand binding stability and conformational changes. researchgate.netcecam.org
Calculate electronic properties that might be relevant for interactions, such as charge distribution and hydrogen bonding potential. nih.govunifap.br
While the search results mention molecular modeling in the context of SAR and drug design generally unifap.brresearchgate.netnih.gov, specific applications of these techniques directly to this compound are not detailed. However, the complexity of this compound's structure makes it a suitable candidate for computational approaches to aid in understanding its SAR and guiding the design of new analogs.
Investigations into Molecular and Cellular Interactions of Lascivol
Modulation of Cellular Signaling Pathways by Lascivol Derivatives
Studies on this compound and its derivatives, such as 8-demethoxythis compound and 8-epi-lascivol, have investigated their effects on cellular signaling pathways, particularly those involved in inflammation. researchgate.net
Inhibition of iNOS Activity in Macrophages
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a molecule involved in inflammatory responses. nih.govfrontiersin.org Research has explored the ability of this compound and its analogs to inhibit iNOS activity in macrophage cell lines. In mouse macrophages (RAW264.7), this compound demonstrated inhibition of LPS-induced iNOS induction with an IC50 value of 43.8 µM. This inhibition was observed without causing toxicity to the macrophages at this concentration. researchgate.net Two new compounds isolated alongside this compound from Tricholoma caligatum, 8-demethoxythis compound and 8-epi-lascivol, were also evaluated for their iNOS inhibitory activity. researchgate.net
Here is a table summarizing the iNOS inhibitory activity:
| Compound | Cell Line | Stimulus | IC50 (µM) |
| This compound | RAW264.7 | LPS | 43.8 |
| 8-demethoxythis compound | RAW264.7 | LPS | Data not explicitly provided in snippets |
| 8-epi-lascivol | RAW264.7 | LPS | Data not explicitly provided in snippets |
Influence on NF-κB Activation
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in regulating the immune response and inflammation. wikipedia.orgplos.org Activation of NF-κB typically involves the degradation of inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus. wikipedia.orgplos.org Investigations have examined the influence of this compound and its derivatives on NF-κB activation. This compound and its related compounds from Tricholoma caligatum were evaluated for their anti-inflammatory activities, including their effects on NF-κB. researchgate.net The compounds were tested using a reporter gene assay for the inhibition of NF-κB activity in human chondrosarcoma (SW1353) cells. researchgate.net The findings suggest that these compounds can inhibit NF-κB activation. researchgate.netresearchgate.net
Effects on Reactive Oxygen Species (ROS) Levels
Reactive Oxygen Species (ROS) are involved in various cellular processes, including inflammation and oxidative stress. nih.govmdpi.com Elevated ROS levels can lead to oxidative stress. nih.gov The antioxidant potential of compounds from Tricholoma caligatum, including this compound, was analyzed in terms of decreasing ROS generation. researchgate.netresearchgate.net This suggests that this compound and its derivatives may influence cellular ROS levels, potentially contributing to their observed biological activities. researchgate.netresearchgate.net
Molecular Basis of Observed Biological Effects (e.g., Plant Growth Regulation)
While information directly linking this compound to plant growth regulation mechanisms is limited in the provided snippets, related compounds from fungi, such as indole (B1671886) alkaloids, have been noted for their potential to act as growth hormones in higher plants. thieme-connect.deresearchgate.net Auxins, a class of plant hormones, are known to regulate various aspects of plant growth, including cell elongation and division, and influence gene expression. savemyexams.comwikipedia.orghasancelik.web.tr The molecular mechanisms of plant growth regulation often involve the binding of plant hormones to receptor proteins, triggering downstream signaling pathways that affect cell wall loosening and gene expression. savemyexams.comwikipedia.orgunil.ch Further research is needed to specifically define the molecular basis of any potential plant growth regulatory effects of this compound itself.
Receptor and Enzyme Binding Studies of this compound and its Analogs
Specific details regarding receptor and enzyme binding studies of this compound and its direct analogs are not extensively detailed in the provided search results. However, the investigation into its effects on iNOS and NF-κB pathways implies interactions with components of these signaling cascades, which could involve enzyme or receptor binding. researchgate.net Studies on other compounds, such as levosimendan (B1675185) analogs and vesamicol (B58441) analogs, illustrate the methodologies used in receptor and enzyme binding studies to understand molecular mechanisms of action. nih.govnih.gov The bitter taste of this compound suggests potential interaction with taste receptors. rsc.org
Impact on Gene and Protein Expression Profiles
The modulation of cellular signaling pathways by this compound and its derivatives, such as the inhibition of iNOS induction and NF-κB activation, strongly suggests an impact on gene and protein expression profiles. researchgate.net NF-κB, for instance, is a transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. wikipedia.orgplos.org Inhibition of NF-κB activation would therefore be expected to alter the transcription of its target genes, subsequently affecting the levels of the proteins encoded by these genes. Similarly, the reduction of iNOS activity, which is itself an enzyme whose induction is regulated at the gene expression level, indicates an effect on protein expression. nih.gov While direct comprehensive data tables detailing global gene and protein expression changes induced by this compound were not found in the provided snippets, the observed effects on key regulatory pathways like iNOS and NF-κB are indicative of downstream changes in gene and protein expression profiles. Techniques like those used for the expression and purification of recombinant proteins are fundamental in studying the function and interaction of specific proteins involved in these pathways. nih.govbiosearchtech.comisotope.com
Analytical Methodologies for Lascivol Detection and Quantification
Quantitative Analysis of Lascivol in Fungal Extracts
Quantitative analysis of this compound in fungal extracts involves methods capable of separating the compound from the complex mixture of metabolites present in fungal biomass and accurately determining its concentration. The initial studies on this compound involved its isolation from fungal fruiting bodies using techniques such as extraction and chromatography. High-performance liquid chromatography (HPLC) has been utilized, specifically semi-preparative HPLC, in the isolation process of this compound and its analogues from Tricholoma caligatum extracts. researchgate.netacgpubs.org This suggests that analytical HPLC methods, coupled with appropriate detectors, are applicable for the quantitative determination of this compound in fungal extracts.
Detection methods commonly coupled with HPLC for quantitative analysis of natural products include ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS). UV-Vis spectroscopy is useful if the analyte has a chromophore that absorbs light in the measurable range. This compound has been characterized using UV-Vis spectroscopy, indicating its potential detection using this method. researchgate.netacgpubs.org Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), has been crucial in determining the molecular formula and confirming the presence of this compound and related compounds. researchgate.netacgpubs.org LC-MS based methods offer high sensitivity and specificity, making them powerful tools for quantitative analysis of compounds in complex biological matrices like fungal extracts.
While specific detailed protocols for the quantitative analysis of this compound in fungal extracts were not extensively detailed in the provided information, the foundational techniques used for its isolation and characterization (HPLC, UV-Vis, MS) form the basis for developing quantitative analytical methods. Such methods typically involve:
Sample Preparation: This critical step involves extracting this compound from the fungal matrix, often using organic solvents, followed by clean-up procedures such as solid-phase extraction or liquid-liquid extraction to remove interfering compounds.
Chromatographic Separation: Using an appropriate HPLC column and mobile phase gradient to achieve sufficient separation of this compound from other fungal metabolites.
Detection and Quantification: Employing a detector (e.g., UV-Vis or MS) to measure the signal corresponding to this compound. Quantification is typically performed by comparing the peak area or height of this compound in the sample extract to a calibration curve generated using known concentrations of a this compound standard.
Quantitative analysis in fungal studies often involves determining the concentration of specific metabolites within the fungal biomass or in the surrounding growth medium. While general quantitative methods for analyzing fungal communities or enzyme activity are discussed in literature frontiersin.orguq.edu.aufrontiersin.orgnih.gov, the application of these principles to specific secondary metabolites like this compound relies on robust separation and detection techniques.
Method Validation and Quality Control for this compound Analysis
Method validation and quality control are crucial aspects of any analytical method to ensure the reliability, accuracy, and consistency of the results. loesungsfabrik.deresearchgate.netwikipedia.orgdemarcheiso17025.comfukumaadvogados.com.brwikipedia.orgeuropa.eu For this compound analysis, especially in the context of quantitative studies or detection in complex samples, validation and QC procedures would be essential.
Method Validation: Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. loesungsfabrik.deresearchgate.netdemarcheiso17025.comfukumaadvogados.com.br Key validation parameters typically include:
Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix.
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing spiked samples with known concentrations of this compound. fukumaadvogados.com.breuropa.eu
Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run, between-day precision).
Linearity and Range: The ability of the method to yield results that are directly proportional to the concentration of this compound within a defined range. A calibration curve is typically used to assess linearity. researchgate.neteuropa.eu
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, but not necessarily quantified. researchgate.neteuropa.eu
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable accuracy and precision. researchgate.netfukumaadvogados.com.breuropa.eu
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.neteuropa.eu
Recovery: The efficiency of the sample preparation method in extracting this compound from the matrix.
Method validation ensures that the developed analytical procedure provides reliable data for its specific application, whether it is quantitative analysis in fungal extracts or sensitive detection in complex biological samples. loesungsfabrik.deresearchgate.netdemarcheiso17025.com Regulatory guidelines, such as those from ICH, provide detailed guidance on method validation parameters and acceptance criteria. loesungsfabrik.deeuropa.eu
Quality Control (QC): Quality control encompasses the set of procedures used to monitor the performance of an analytical method on an ongoing basis and ensure that results are within acceptable limits. wikipedia.orgwikipedia.orgnih.gov QC samples, which are samples with known concentrations of the analyte, are analyzed alongside study samples. Common QC practices include:
Analysis of Blanks: To check for contamination. wikipedia.org
Analysis of Quality Control Samples: Running control samples at different concentration levels (e.g., low, medium, high) to monitor the accuracy and precision of the method over time. wikipedia.orgnih.gov
Spiked Samples: Analyzing samples to which a known amount of this compound has been added to assess matrix effects and recovery. wikipedia.org
Calibration Checks: Verifying the performance of the calibration curve. wikipedia.org
Future Directions and Research Perspectives on Lascivol
Elucidation of Undiscovered Biosynthetic Intermediates and Pathways
While lascivol has been identified as a natural product from Tricholoma species, the complete biosynthetic pathway leading to its formation remains to be fully elucidated. Research suggests that this compound may serve as a precursor to other complex molecules found in these fungi, such as the bisindole alkaloid sciodole. rsc.orgrsc.org A proposed biosynthetic route to sciodole involves the cleavage of the glutamic acid residue from this compound, followed by cyclization, dehydration, and a key C-N bond formation step involving an azafulvenium intermediate. rsc.orgrsc.org Further studies are needed to identify and characterize the enzymes and intermediate compounds involved in the biosynthesis of this compound itself. Understanding these steps could provide insights into the metabolic capabilities of Tricholoma fungi and potentially enable engineered biosynthesis of this compound and its analogs. dtu.dk Research into fungal secondary metabolite systems, including polyketide synthases, is relevant to mapping these pathways. dtu.dk
Exploration of Novel Synthetic Strategies for this compound and its Derivatives
The complex structure of this compound presents challenges and opportunities for synthetic chemists. While acid methanolysis of this compound has been shown to yield dimethyl L-glutamate and 5-methoxy-2,4-dimethylindole, this is a degradation pathway rather than a synthetic route. rsc.orgresearchgate.net The proposed role of this compound as a precursor to sciodole has spurred interest in biomimetic synthetic approaches that mirror the hypothesized natural transformations. rsc.orgrsc.org Future research could focus on developing efficient and stereoselective total synthesis routes to this compound. This would not only confirm its proposed structure and absolute configuration but also provide access to larger quantities for biological evaluation and enable the synthesis of designed derivatives. Exploring novel synthetic methodologies, potentially involving cascade reactions or late-stage functionalization, could offer more efficient access to the this compound core and its structural variants.
Advanced Mechanistic Investigations of this compound's Molecular Targets
This compound is known for its bitter taste, suggesting interaction with taste receptors. researchgate.netmedchemexpress.com Beyond this, its biological targets and precise mechanisms of action are not extensively characterized in the provided search results. Research on related compounds from Tricholoma caligatum, including this compound and its analogs 8-demethoxythis compound and 8-epi-lascivol, has explored their anti-inflammatory activity by evaluating their effects on targets such as NF-κB and iNOS. researchgate.netulakbim.gov.trresearchgate.net Future research should focus on comprehensive studies to identify the specific proteins or pathways that this compound interacts with in various biological systems. This could involve a combination of biochemical assays, cell-based screening, and advanced techniques such as activity-based protein profiling or target deconvolution strategies. researchgate.netnih.gov Understanding the molecular targets is crucial for determining the full biological potential of this compound and guiding the development of derivatives with enhanced or altered activities. researchgate.netwaocp.org
Q & A
Q. How can researchers determine the structural identity of Lascivol using spectroscopic methods?
To confirm the structure of this compound (Compound 3), employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key steps include:
- 1D/2D NMR : Compare chemical shifts (e.g., δH and δC values) with published data. For example, in this compound, the absence of a methoxy group at C-8 (δC ~50 ppm) distinguishes it from derivatives like 8-demethoxy-Lascivol .
- HRMS : Verify molecular formula (C17H28N2O7) and fragmentation patterns.
- HMBC/COSY correlations : Map connectivity to resolve ambiguities in stereochemistry or substitution patterns .
Q. What methods ensure the purity of this compound in experimental settings?
Use a combination of chromatographic and spectroscopic techniques:
- HPLC/TLC : Monitor purity via retention times or Rf values under standardized conditions (e.g., silica gel plates with chloroform-methanol gradients) .
- Elemental analysis : Confirm elemental composition (C, H, N) within acceptable error margins (±0.3%).
- Melting point consistency : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. What experimental approaches can elucidate the biosynthetic pathway of this compound in Tricholoma species?
Proposed strategies include:
- Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., glutamic acid) to cultures and trace incorporation via NMR or mass spectrometry .
- Genetic analysis : Identify biosynthetic gene clusters (BGCs) using genome mining tools (e.g., antiSMASH) and validate via CRISPR-Cas9 knockout studies .
- Enzyme assays : Isolate candidate enzymes (e.g., oxidoreductases) and test substrate specificity in vitro .
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity (e.g., anti-inflammatory vs. antioxidant effects)?
Address discrepancies through:
- Standardized assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and ROS/iNOS measurement protocols .
- Dose-response curves : Establish EC50 values under controlled conditions (e.g., LPS-induced inflammation models) .
- Meta-analysis : Systematically compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., extraction solvents, purity thresholds) .
Q. What methodologies are optimal for studying this compound’s mechanism of action in NF-κB inhibition?
A multi-modal approach is recommended:
- Luciferase reporter assays : Quantify NF-κB activation in transfected HEK293 cells treated with this compound .
- siRNA knockdown : Silence upstream regulators (e.g., IKKβ) to isolate this compound’s target pathways .
- Molecular docking : Predict binding affinities to NF-κB subunits (p50/p65) using software like AutoDock Vina .
Q. How can researchers validate the ecological role of this compound as a predation deterrent in Tricholoma species?
Combine field and lab experiments:
- Bioassays : Expose herbivores (e.g., nematodes) to purified this compound and measure mortality/avoidance rates .
- Metabolomic profiling : Compare this compound levels in damaged vs. intact fungal tissues via LC-MS/MS .
- Ecological modeling : Correlate this compound concentration with predation rates across habitats using generalized linear mixed models (GLMMs) .
Methodological Frameworks
- PICOT alignment : Structure questions around Population (e.g., Tricholoma species), Intervention (this compound exposure), Comparison (derivatives/controls), Outcome (anti-inflammatory activity), and Timeframe (acute vs. chronic effects) .
- FINER criteria : Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (biosynthesis gaps), Ethical (non-invasive assays), and Relevant (ecological/medical implications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
